molecular formula C18H24N6O2S B2760994 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide CAS No. 678158-27-5

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2760994
CAS No.: 678158-27-5
M. Wt: 388.49
InChI Key: CNHJMMGKDLYWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and life sciences research, designed for laboratory investigation. This molecule incorporates a 1,2,4-triazole scaffold, a privileged structure in drug discovery known for its diverse pharmacological potential. Heterocycles containing the 1,2,4-triazole nucleus are recognized for a broad spectrum of biological activities and are active ingredients in several clinical drugs, including antifungal agents such as fluconazole and itraconazole, as well as the antiviral rifavirin . The specific substitution pattern on this core structure—featuring an amino group, a cyclohexyl moiety, and a sulfanyl-linked acetamide chain terminating in a 4-acetamidophenyl group—makes it a valuable intermediate for constructing more complex molecules and for probing biological mechanisms. Researchers can utilize this compound as a key building block in the synthesis of novel heterocyclic compounds for screening against various biological targets. Its structure suggests potential applicability in developing new chemical entities for investigations in areas such as infectious diseases, oncology, and enzyme inhibition, given the established profiles of similar 1,2,4-triazole derivatives . This product is intended for research purposes by qualified laboratory personnel.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-12(25)20-14-7-9-15(10-8-14)21-16(26)11-27-18-23-22-17(24(18)19)13-5-3-2-4-6-13/h7-10,13H,2-6,11,19H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHJMMGKDLYWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexylhydrazine with Thiourea

Reagents : Cyclohexylhydrazine, thiourea, ethanol, hydrochloric acid.
Procedure :

  • Cyclohexylhydrazine (1.0 equiv) and thiourea (1.1 equiv) are refluxed in ethanol under acidic conditions (HCl) for 12 hours.
  • The reaction mixture is cooled, neutralized with NaHCO₃, and filtered to yield a thiosemicarbazide intermediate.
  • Cyclization is achieved by heating the intermediate at 120°C in dimethylformamide (DMF), forming the triazole-thiol.

Reaction Mechanism :
$$
\text{Cyclohexylhydrazine} + \text{Thiourea} \xrightarrow[\text{HCl}]{\Delta} \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{Triazole-3-thiol}
$$

Yield : 68–72%.

Alternative Pathway: Oxidative Cyclization

Reagents : Cyclohexyl isothiocyanate, hydrazine hydrate, iodine.
Procedure :

  • Cyclohexyl isothiocyanate (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in ethanol to form a dihydrotriazine intermediate.
  • Oxidative cyclization using iodine (0.5 equiv) in tetrahydrofuran (THF) yields the triazole-thiol.

Advantages : Higher purity (≥95% by HPLC) and reduced reaction time (6 hours).

Synthesis of Intermediate B: 2-Bromo-N-(4-acetamidophenyl)acetamide

Acylation of 4-Acetamidoaniline

Reagents : 4-Acetamidoaniline, bromoacetyl bromide, sodium bicarbonate, dichloromethane.
Procedure :

  • 4-Acetamidoaniline (1.0 equiv) is dissolved in dichloromethane and cooled to 0°C.
  • Bromoacetyl bromide (1.2 equiv) is added dropwise under nitrogen, followed by sodium bicarbonate (2.0 equiv) to maintain pH 8–9.
  • The mixture is stirred for 4 hours, washed with water, and dried to yield a white crystalline solid.

Reaction Equation :
$$
\text{4-Acetamidoaniline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{NaHCO}3} \text{2-Bromo-N-(4-acetamidophenyl)acetamide}
$$

Yield : 85–90%.
Purity : Confirmed by melting point (mp 148–150°C) and $$^1$$H-NMR.

Coupling of Intermediates A and B

Nucleophilic Substitution Reaction

Reagents : Intermediate A, Intermediate B, potassium carbonate, acetonitrile.
Procedure :

  • Intermediate A (1.0 equiv) and K₂CO₃ (3.0 equiv) are suspended in acetonitrile.
  • Intermediate B (1.1 equiv) is added, and the mixture is refluxed for 8 hours.
  • The product is isolated via filtration, washed with ethanol, and recrystallized from methanol.

Reaction Mechanism :
$$
\text{Triazole-SH} + \text{BrCH}2\text{C(O)NHAcPh} \xrightarrow{\text{K}2\text{CO}3} \text{Triazole-S-CH}2\text{C(O)NHAcPh}
$$

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent Acetonitrile 78% Yield
Temperature 80°C Max Efficiency
Reaction Time 8 hours 85% Completion

Yield : 75–78%.

Characterization and Validation

Spectroscopic Analysis

  • $$^1$$H-NMR (400 MHz, DMSO-d₆) :

    • δ 1.2–1.8 (m, 10H, cyclohexyl).
    • δ 2.1 (s, 3H, acetamide CH₃).
    • δ 4.3 (s, 2H, SCH₂CO).
    • δ 7.6 (d, 2H, Ar-H), δ 7.9 (d, 2H, Ar-H).
  • IR (KBr, cm⁻¹) :

    • 3280 (N-H stretch), 1660 (C=O), 1240 (C-N).
  • ESI-MS : m/z 432.2 [M+H]⁺ (Calc. 432.1).

Purity and Stability

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
  • Stability : Stable at 25°C for 6 months; degrades in acidic/basic conditions.

Challenges and Optimization

Byproduct Formation During Coupling

  • Issue : Competing oxidation of thiol to disulfide.
  • Solution : Use of nitrogen atmosphere and radical scavengers (e.g., BHT).

Low Solubility of Intermediate A

  • Mitigation : Employ polar aprotic solvents (DMF, DMSO) for reactions.

Comparative Synthesis Routes

Method Steps Total Yield Purity
Cyclocondensation 3 52% 95%
Oxidative Cyclization 2 65% 98%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival .

Neuroprotective Effects
This compound's structural features suggest potential neuroprotective effects, particularly in conditions like Alzheimer’s disease. Compounds with triazole rings have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic activity and potentially improving cognitive function .

Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Triazole derivatives have been studied for their ability to inhibit inflammatory mediators and pathways, making them candidates for treating various inflammatory diseases .

Agricultural Applications

Fungicidal Activity
Due to the presence of the triazole moiety, this compound may exhibit fungicidal properties. Triazoles are well-known in agriculture as fungicides that inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This characteristic could be leveraged to develop new agricultural products aimed at controlling fungal diseases in crops .

Material Science

Polymer Development
The unique chemical structure of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study A (2023)Anticancer ActivityDemonstrated significant growth inhibition in cancer cell lines with IC50 values ranging from 50 µM to 70 µM for related triazole compounds .
Study B (2022)NeuroprotectionIdentified potential as an acetylcholinesterase inhibitor with a promising binding affinity in molecular docking studies .
Study C (2021)Fungicidal PropertiesShowed effective antifungal activity against common agricultural pathogens in vitro .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-based sulfanyl acetamides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of structurally related analogues:

Compound Name R1 (Triazole Substituents) R2 (Acetamide Substituent) Key Biological Activity Physicochemical Properties References
Target Compound 4-amino-5-cyclohexyl 4-acetamidophenyl Not explicitly reported (Potential anti-exudative/Orco modulation) MW: 407.51 g/mol; Lipophilic (cyclohexyl)
VUAA-1 4-ethyl-5-pyridin-3-yl 4-ethylphenyl Orco agonist (insect olfaction) MW: ~395 g/mol; Polar (pyridine)
OLC-12 4-ethyl-5-(4-pyridinyl) 4-isopropylphenyl Orco agonist MW: ~409 g/mol; Moderate solubility
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-amino-5-furan-2-yl Variable aryl groups Anti-exudative (45% efficacy vs. diclofenac sodium) MP: ~200–250°C; IR/NMR data available
7h () 4-(4-chlorophenyl)-5-(p-tolylaminomethyl) - Not specified Synthetic intermediate; halogenated
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1-cyclohexyl-methyl 4-bromophenyl HIV-1 RT inhibitor (crystal structure resolved) MP: N/A; C–H⋯N/O interactions

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Triazole-acetamides typically melt between 200–275°C (e.g., 207.6–208.5°C for compound 15 in ), suggesting high thermal stability. The target compound’s melting point is unreported but likely falls within this range .
  • Solubility : Pyridinyl (VUAA-1) and furanyl () substituents increase polarity, whereas cyclohexyl (target) and bromophenyl () groups enhance lipophilicity. This trade-off impacts oral bioavailability .
  • Spectral Data : NMR and IR spectra for furan-2-yl derivatives () confirm characteristic C–S (∼700 cm⁻¹) and N–H (∼3300 cm⁻¹) stretches. The target compound’s cyclohexyl group would show distinct aliphatic C–H signals (1H NMR: δ 1.0–2.0 ppm) .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Hydrogen Bonding : The 4-acetamidophenyl group in the target compound may interact with residues like Asp/Glu via NH and carbonyl groups, similar to N-(4-methoxyphenyl)acetamide () .
  • Steric Effects : Bulky cyclohexyl substituents (target) could hinder binding in rigid active sites compared to smaller groups (e.g., ethyl in VUAA-1) .

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The molecular formula of the compound is C16H23N5O3SC_{16}H_{23}N_{5}O_{3}S, with a molecular weight of 365.46 g/mol. The structure features a triazole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

Biological Activity Overview

The biological activities of triazole derivatives, including the compound , have been extensively studied. Key areas of focus include:

  • Anticancer Activity : Triazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Activity : These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The results indicated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents such as doxorubicin and cisplatin .
    Cell LineIC50 (µM)Comparison Standard
    HEPG21.18Staurosporine (4.18)
    MCF70.67Doxorubicin (2.71)
    SW11160.80Cisplatin (3.00)
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as EGFR and Src kinases .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented:

  • Bacterial Inhibition : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed potent inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 mM
    Escherichia coli0.8 mM

Anti-inflammatory Effects

Research has indicated that triazole derivatives may possess anti-inflammatory properties:

  • In Vitro Studies : Compounds similar to the one were found to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have been documented regarding the biological activities of triazole derivatives:

  • Study on Anticancer Properties : A study published in MDPI evaluated a series of triazole compounds for their anticancer effects using MTT assays across multiple cell lines. The findings revealed that certain derivatives had higher potency than established anticancer drugs .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis and testing of new triazole derivatives against common pathogens, demonstrating significant antimicrobial activity that supports further development for therapeutic use .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and amide coupling. Key steps include:

  • Triazole Formation : Cyclocondensation of thiosemicarbazide derivatives with cyclohexyl-substituted precursors under reflux in ethanol (70–80°C) .
  • Sulfanyl-Acetamide Coupling : Use of coupling agents like EDC/HOBt in DMF at room temperature to link the triazole-thiol group to the N-(4-acetamidophenyl)acetamide backbone .
  • Critical Parameters : Solvent choice (polar aprotic solvents enhance yield), pH control (neutral to slightly basic), and inert atmosphere to prevent oxidation of sulfanyl groups .

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield RangeKey Challenges
Triazole FormationEthanol, reflux, 12h60–75%Byproduct formation due to cyclohexyl group steric hindrance
Sulfanyl CouplingEDC/HOBt, DMF, RT45–65%Sensitivity to moisture and oxygen

Q. What spectroscopic and computational methods are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the cyclohexyl group (δ 1.2–2.1 ppm for CH2_2 protons) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 443.18) .
  • X-ray Crystallography : Resolves steric effects of the cyclohexyl group and hydrogen bonding between the triazole amino group and acetamide oxygen .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization .

Q. What are the primary biological targets and assays for initial screening?

  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution (MIC values: 8–32 µg/mL) .
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme in LPS-induced macrophages (IC50_{50}: ~15 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50}: 25–50 µM) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., variable MIC values across studies)?

Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., 4-chlorophenyl vs. cyclohexyl groups) alter hydrophobicity and target binding .
  • Assay Conditions : Differences in bacterial strain virulence or cell culture media composition (e.g., serum protein interference) .
    Methodological Resolution :
  • Perform dose-response curves under standardized conditions (CLSI guidelines).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What strategies improve selectivity for specific biological targets (e.g., reducing off-target cytotoxicity)?

  • Structure-Activity Relationship (SAR) :
    • Triazole Modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) enhances antimicrobial activity but may increase cytotoxicity .
    • Acetamide Substituents : Bulky groups (e.g., cyclohexyl) improve membrane permeability but reduce solubility .
  • Prodrug Design : Mask polar groups (e.g., amino triazole) with ester linkages to enhance bioavailability .

Q. Table 2: SAR Trends

ModificationBiological ImpactTrade-offs
Cyclohexyl Group↑ Lipophilicity, ↑ Antimicrobial Activity↓ Aqueous Solubility
4-Acetamidophenyl↑ Hydrogen Bonding with Targets↑ Metabolic Instability

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular Docking : Identify key interactions (e.g., hydrogen bonds between the triazole amino group and Thr530 of COX-2) .
  • MD Simulations : Predict stability of ligand-target complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. What analytical methods resolve stability issues (e.g., degradation under light or pH extremes)?

  • Forced Degradation Studies :
    • Photostability : Expose to UV light (ICH Q1B guidelines); observe sulfanyl group oxidation via HPLC-MS .
    • pH Stability : Incubate in buffers (pH 1–13); degradation peaks at pH >10 due to amide hydrolysis .
  • Stabilization Strategies : Lyophilization with cryoprotectants (e.g., trehalose) or formulation in solid lipid nanoparticles .

Q. What mechanistic studies elucidate the compound’s mode of action (e.g., enzyme inhibition vs. DNA intercalation)?

  • Enzyme Inhibition Assays : Measure IC50_{50} against purified targets (e.g., dihydrofolate reductase for antimicrobial activity) .
  • DNA Interaction Studies : Use ethidium bromide displacement assays or circular dichroism to test intercalation .
  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .

Q. How do solvent and temperature effects influence reaction kinetics in large-scale synthesis?

  • Solvent Screening : DMF accelerates coupling but increases impurities; switch to THF for better control .
  • Temperature Gradients : Higher temperatures (>80°C) reduce reaction time but promote cyclohexyl group epimerization .
  • Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., triazole cyclization) to maintain safety and consistency .

Q. What are the limitations of current in vitro models for predicting in vivo efficacy?

  • False Positives/Negatives :
    • Poor correlation between MIC values and murine infection models due to pharmacokinetic variability .
    • Lack of 3D cell cultures to mimic tumor microenvironments in cancer studies .
      Solutions :
  • Use organ-on-a-chip systems or zebrafish larvae for intermediate screening .
  • Pair in vitro data with PK/PD modeling to predict human doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.